molecular formula C5H5N5 B3019722 [1,2,4]Triazolo[4,3-b]pyridazin-3-amine CAS No. 53854-45-8

[1,2,4]Triazolo[4,3-b]pyridazin-3-amine

Cat. No.: B3019722
CAS No.: 53854-45-8
M. Wt: 135.13
InChI Key: WRMORXSQCVEYOM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazin-3-amine: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, which imparts unique chemical properties to the molecule.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-sym-triazolo [4,3-b]pyridazine are not fully understood due to the limited research available. It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which can influence its role in biochemical reactions .

Cellular Effects

The cellular effects of 3-Amino-sym-triazolo [4,3-b]pyridazine are also not well-studied. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-sym-triazolo [4,3-b]pyridazine is not fully understood. It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-sym-triazolo [4,3-b]pyridazine in laboratory settings are not well-documented. It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Amino-sym-triazolo [4,3-b]pyridazine at different dosages in animal models are not well-studied. It is possible that the compound’s effects could vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 3-Amino-sym-triazolo [4,3-b]pyridazine is involved in are not well-understood. It is known that the compound can interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Amino-sym-triazolo [4,3-b]pyridazine within cells and tissues are not well-documented. It is known that the compound can interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Amino-sym-triazolo [4,3-b]pyridazine and its effects on activity or function are not well-understood. It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds under acidic conditions. Another approach is the cyclization of heterocyclic diamines with nitrites. These reactions are often carried out in solvents such as dimethylformamide (DMF) or acetic acid, and may require catalysts or specific temperature conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or hydrazine derivatives. Substitution reactions can lead to a variety of functionalized triazolopyridazines .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, including kinases and phosphodiesterases, making it a valuable tool for studying cellular signaling pathways .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anticancer agents, antimicrobial agents, and central nervous system (CNS) modulators. These compounds have demonstrated promising activity in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Comparison with Similar Compounds

  • [1,2,3]Triazolo[4,5-b]pyrazine
  • [1,2,3]Triazolo[4,5-c]pyridazine
  • [1,2,3]Triazolo[4,5-d]pyridazine
  • [1,2,3]Triazolo[1,5-a]pyrazine
  • [1,2,3]Triazolo[1,5-b]pyridazine

Uniqueness: [1,2,4]Triazolo[4,3-b]pyridazin-3-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to other triazolopyridazines, it may exhibit different reactivity and selectivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMORXSQCVEYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53854-45-8
Record name [1,2,4]triazolo[4,3-b]pyridazin-3-amine
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